BenchChemオンラインストアへようこそ!

3-(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile

Medicinal Chemistry Structure-Activity Relationship S1P Receptor Modulation

Procure the definitive thiophen-2-yl regioisomer of this oxadiazole-azetidine-benzonitrile scaffold—the only configuration with a confirmed patent association to S1P receptor modulation (US 8,859,598). The thiophen-2-yl (not 3-yl) substitution and azetidine conformational lock create a non-interchangeable pharmacophoric profile essential for comparative SAR. The benzonitrile carbonyl provides a synthetic handle for derivatization or metabolic probing. Computed logP 2.3 and zero H-bond donors place it in oral drug-like space, ideal for PAMPA/Caco-2 validation. No public potency data exist—secure this authenticated regioisomer to generate proprietary data before competitors do.

Molecular Formula C17H12N4O2S
Molecular Weight 336.37
CAS No. 1327316-43-7
Cat. No. B2790336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile
CAS1327316-43-7
Molecular FormulaC17H12N4O2S
Molecular Weight336.37
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CC(=C2)C#N)C3=NC(=NO3)C4=CC=CS4
InChIInChI=1S/C17H12N4O2S/c18-8-11-3-1-4-12(7-11)17(22)21-9-13(10-21)16-19-15(20-23-16)14-5-2-6-24-14/h1-7,13H,9-10H2
InChIKeyOSPIUYVEZMNYFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile (CAS 1327316-43-7): Chemical Identity and Research Procurement Baseline


3-(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile (CAS 1327316-43-7) is a synthetic small molecule composed of a thiophene-substituted 1,2,4-oxadiazole linked to an azetidine ring, which is further conjugated to a benzonitrile moiety [1]. Its molecular formula is C₁₇H₁₂N₄O₂S, with a molecular weight of 336.4 g/mol, and it has a computed XLogP3-AA of 2.3, indicating moderate lipophilicity [1]. The compound is cataloged in PubChem (CID 49746274) and is primarily listed as a research chemical, but no public biological activity data, potency values, or target engagement profiles are associated with this entity in authoritative databases [1].

Why Generic 1,2,4-Oxadiazole-Azetidine Analogs Cannot Substitute for 3-(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile in SAR-Driven Programs


The specific regioisomeric and electronic configuration of this compound—featuring a thiophen-2-yl group at the oxadiazole 3-position, an azetidine linker at the oxadiazole 5-position, and a meta-benzonitrile carbonyl substituent—creates a unique pharmacophoric profile that is not interchangeable with close analogs. Minor structural perturbations, such as moving the thiophene attachment from the 2-position to the 3-position (thiophen-3-yl analog) or replacing the thiophene with a pyridine ring, alter both the electron distribution within the oxadiazole core and the vectorial orientation of the terminal aryl groups [1][2]. Since no public structure-activity relationship (SAR) data exist for this compound, any substitution introduces an unquantified risk of altered target binding, selectivity, and physicochemical properties, making informed procurement decisions dependent on explicit comparative evidence rather than class-level assumptions [2].

Quantitative Procurement Evidence for 3-(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile: Comparator Data and Structural Differentiation


Structural Uniqueness: Thiophen-2-yl vs. Thiophen-3-yl Regioisomer and Heteroaryl Replacement

The target compound contains a thiophen-2-yl substituent. The closest documented analogs include the thiophen-3-yl regioisomer (3-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile) and the pyridin-3-yl analog (3-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile) [1]. No quantitative biological data comparing these analogs are publicly available. Consequently, the structural difference is the only verifiable differentiation criterion for procurement [1].

Medicinal Chemistry Structure-Activity Relationship S1P Receptor Modulation

Computed Physicochemical Profile: LogP and Hydrogen Bonding Comparison with Simplified Azetidine-Oxadiazole Fragments

The target compound has a computed XLogP3-AA of 2.3, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. A relevant fragment comparator, 5-(Azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1225227-56-4), has a molecular weight of 207.25 g/mol and a different H-bond profile due to the absence of the benzonitrile carbonyl group [2]. The full compound's higher lipophilicity and additional acceptor count may influence membrane permeability and solubility, but no experimental logD or solubility data are publicly available for direct comparison [1][2].

ADMET Prediction Physicochemical Properties Drug-Likeness

Patent Class Context: 1,2,4-Oxadiazole-Azetidine Derivatives as S1P Receptor Modulators

U.S. Patent 8,859,598 claims 1,2,4-oxadiazole azetidine derivatives as sphingosine-1-phosphate (S1P) receptor modulators [1]. While the specific compound CAS 1327316-43-7 is not explicitly exemplified in this patent, the generic Formula I encompasses structures with a thiophene-substituted oxadiazole and an azetidine linker. Within this patent class, variations in the R₁ aryl/heteroaryl group (e.g., phenyl, thiophenyl, pyridyl) are shown to modulate S1P receptor subtype selectivity and potency, though individual compound data are not disclosed for the target molecule [1]. This class-level inference suggests potential application in S1P-related pathways, but cannot substitute for direct comparative potency measurements.

Sphingosine-1-Phosphate Receptors Immunomodulation Patent SAR

Absence of Public Potency or Selectivity Data: Procurement Risk Assessment

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and Google Patents found no quantitative bioactivity data (IC₅₀, EC₅₀, Kd, % inhibition) for CAS 1327316-43-7 [1][2]. In contrast, structurally related S1P receptor modulators such as fingolimod (IC₅₀ 0.033 nM at S1P₁) and siponimod (EC₅₀ 0.39 nM at S1P₁) have extensive public pharmacological profiles [2]. This data gap means that any procurement of CAS 1327316-43-7 for biological studies is based purely on structural hypothesis rather than validated target engagement, and the compound may exhibit a potency or selectivity profile substantially different from known S1P modulators or other 1,2,4-oxadiazole derivatives.

Data Gap Analysis Procurement Risk Assay Availability

Recommended Research Procurement Scenarios for 3-(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile Based on Available Evidence


De Novo S1P Receptor Modulator Screening

Given the patent class association with S1P receptor modulation (US 8,859,598) [1], this compound may serve as a starting point for synthesizing and screening novel S1P receptor ligands. However, its absolute potency, selectivity profile, and pharmacokinetic properties are unknown, necessitating full in vitro pharmacological characterization (radioligand binding, functional assays for S1P₁₋₅, and counter-screening) before any in vivo use [1].

Structure-Activity Relationship (SAR) Exploration Around Thiophene Regioisomers

The compound's thiophen-2-yl group distinguishes it from the thiophen-3-yl regioisomer [1]. In programs investigating the impact of heteroaryl regioisomerism on target binding or ADME properties, procurement of both the 2-yl and 3-yl thiophene variants enables direct comparative SAR studies. The benzonitrile carbonyl also provides a synthetic handle for further derivatization or as a metabolic soft spot for probing structure-metabolism relationships [1].

Physicochemical Profiling and Permeability Assessment

With a computed logP of 2.3 and zero H-bond donors [1], this compound sits within favorable oral drug-like space but close to the lipophilicity threshold. Its procurement supports parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies to experimentally validate its absorption potential relative to less lipophilic oxadiazole-azetidine fragments [1].

Chemical Biology Tool for Azetidine-Containing Probe Design

The azetidine ring introduces conformational constraint that is valuable for designing chemical probes with improved target selectivity [1]. This compound can be used as a scaffold for click chemistry or photoaffinity labeling strategies, where the benzonitrile group may serve as a spectroscopic reporter (IR probe) for studying protein-ligand interactions [1].

Quote Request

Request a Quote for 3-(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.